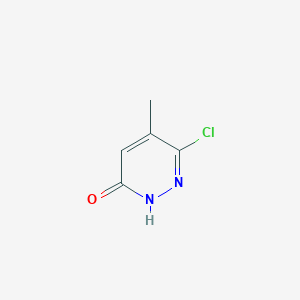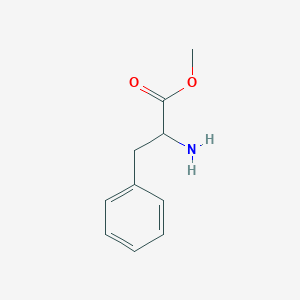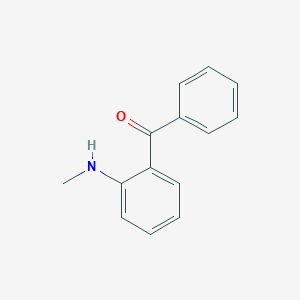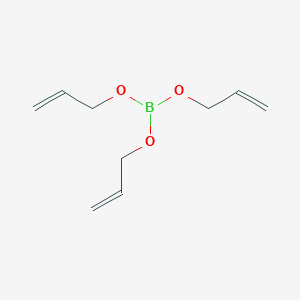
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, commonly known as TME, is a chemical compound that belongs to the class of organic compounds called phenols. TME is a white crystalline powder, which is soluble in organic solvents like ethanol and methanol. It has a molecular formula of C24H24O4 and a molecular weight of 376.45 g/mol. TME has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of TME is not fully understood. However, it is believed that TME exerts its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. TME has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. TME has also been shown to activate the AMPK pathway, which regulates cellular energy homeostasis and plays a role in cancer prevention.
Biochemical and Physiological Effects:
TME has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. TME has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, TME has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Advantages and Limitations for Lab Experiments
TME has several advantages for lab experiments. It is readily available and can be synthesized with high yields using simple methods. TME is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, TME has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. Additionally, TME can exhibit low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on TME. One area of interest is the development of TME-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of TME. Additionally, the development of more efficient synthesis methods for TME and its derivatives could lead to the discovery of new therapeutic agents.
Scientific Research Applications
TME has been extensively studied for its potential applications in scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. TME has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis. Additionally, TME has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
properties
CAS RN |
1817-87-4 |
|---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,1,2-tris(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3 |
InChI Key |
XZKJJZRDNXWVLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














